molecular formula C14H12O2S B14326910 2,3-Dimethyl-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione CAS No. 111008-81-2

2,3-Dimethyl-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14326910
CAS No.: 111008-81-2
M. Wt: 244.31 g/mol
InChI Key: OVYACRQONVWCKD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with dimethyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-1,4-benzoquinone with phenylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dimethyl-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, it may inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione: A structurally related compound with similar redox properties.

    Phenyl-p-benzoquinone: Another quinone derivative with comparable chemical reactivity.

Uniqueness

2,3-Dimethyl-5-(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both dimethyl and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

111008-81-2

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

2,3-dimethyl-5-phenylsulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H12O2S/c1-9-10(2)14(16)13(8-12(9)15)17-11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

OVYACRQONVWCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)SC2=CC=CC=C2)C

Origin of Product

United States

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